3-Hydroxy-4-(trifluoromethyl)benzonitrile
Overview
Description
3-Hydroxy-4-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H4F3NO and its molecular weight is 187.12. The purity is usually 95%.
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Scientific Research Applications
1. Dermatological Applications
3-Hydroxy-4-(trifluoromethyl)benzonitrile and related compounds have been investigated for their potential in dermatological applications. For instance, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a] is explored as a nonsteroidal androgen receptor antagonist. It shows promise for sebum control and treating androgenetic alopecia, with the potential to minimize unwanted systemic side effects due to rapid systemic metabolism and reduced phototoxicity risks (Li et al., 2008).
2. Pharmaceutical Synthesis
(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile, a related compound, is developed as a potassium-channel opener for treating urinary urge incontinence. Its synthesis involves an unsymmetrical Hantzsch reaction, critical for optimizing yield and impurity control, and has been successfully scaled up for plant-scale production (Hopes, Parker, & Patel, 2006).
3. Energy Storage Applications
In energy storage, 4-(Trifluoromethyl)-benzonitrile (4-TB) is used as an electrolyte additive for high voltage lithium-ion batteries. This compound significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to enhanced capacity retention and suppressing manganese dissolution from the cathode material (Huang et al., 2014).
4. Solar Energy Applications
A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), is utilized as an additive in polymer solar cells. It enhances power conversion efficiency by improving short circuit current and fill factor, facilitated by the ordering of P3HT chains and increased crystal size (Jeong, Woo, Lyu, & Han, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s worth noting that molecules with a trifluoromethyl group can lower the pka of certain compounds, enhancing their interaction with proteins .
Pharmacokinetics
The compound is a solid at room temperature, and it’s recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c . These properties may influence its bioavailability.
Result of Action
It’s known that the compound can form a low-impedance protective film when oxidized to carbonate solvents .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-4-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound’s stability can be affected by light, hence the recommendation to store it in a dark place . Additionally, the compound’s efficacy and action might be influenced by the temperature and humidity of its environment .
Properties
IUPAC Name |
3-hydroxy-4-(trifluoromethyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMCDRCXQZBLGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272547 | |
Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731002-50-9 | |
Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731002-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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